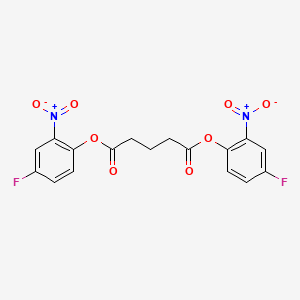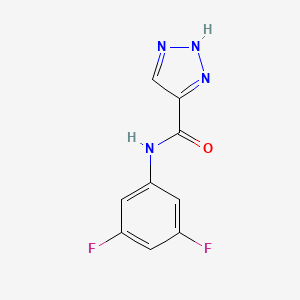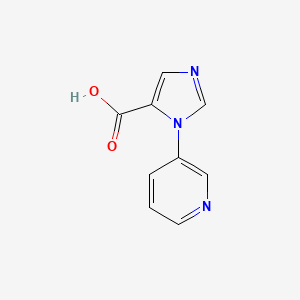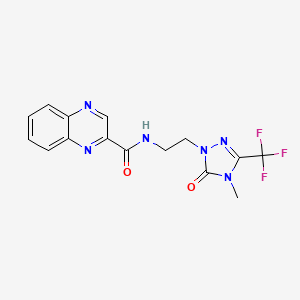
Bis(4-fluoro-2-nitrophenyl) pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(4-fluoro-2-nitrophenyl) pentanedioate” is a chemical compound with the molecular formula C17H12F2N2O8 . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the title compound bis (2-fluoro-4-nitrophenyl) terephthalate can be used as an intermediate during the synthesis of corresponding diamine, which acts as a monomer for the preparation of polyimide films .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds such as 4-nitrophenol have been studied extensively. For example, the catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Scientific Research Applications
Biodegradation and Environmental Applications
Biodegradation of Environmental Pollutants : The laccase enzyme from Fusarium incarnatum UC-14 has shown promise in the bioremediation of Bisphenol A, a compound structurally similar to Bis(4-fluoro-2-nitrophenyl) pentanedioate, using a reverse micelles system. This approach achieved significant degradation of Bisphenol A, suggesting potential applications for similar compounds in environmental cleanup efforts (Chhaya & Gupte, 2013).
Chemical Synthesis and Material Science
Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives of pentanedioic acid, such as 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide, and evaluating their biological activities. These studies highlight the chemical versatility and potential applications of pentanedioic acid derivatives in various fields, including pharmacology (Dutta, Ray, & Nagarajan, 2014).
Crystal Structure Analysis : The synthesis and crystal structure of 3-(4-Fluorophenyl)-1,5-Bis(pyridyl)-1,5-Pentanedione have been explored, providing valuable insights into the molecular configuration and potential applications of such compounds in material science and structural biology (Guo, Zhang, & Li, 2014).
Electronic and Optical Materials : Studies have synthesized compounds and polymers like 1,5-bis(3,6-di(thiophen-3-yl)-9 H -carbazol-9-yl)pentane for potential use in electronic and optical devices due to their desirable electrochromic and fluorescence properties (Aydın & Kaya, 2012).
Advanced Materials and Chemical Interactions
Fluorinated Compounds for Optical Materials : The study of fluorinated donor/acceptor tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes has revealed their potential in optical materials due to their strong fluorescence solvatochromism and moderate optical band gaps, which are promising for electronic and photonic applications (Spitler, Monson, & Haley, 2008).
Safety and Hazards
The safety data sheet for a similar compound, Bis(4-fluoro-2-nitrophenyl) disulfide, suggests that it may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
properties
IUPAC Name |
bis(4-fluoro-2-nitrophenyl) pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O8/c18-10-4-6-14(12(8-10)20(24)25)28-16(22)2-1-3-17(23)29-15-7-5-11(19)9-13(15)21(26)27/h4-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMHRXKWXFMIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(=O)CCCC(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)

![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)



![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)



![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)